![molecular formula C16H15FN4O2S B2998319 2-氟-N-((6-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)苯磺酰胺 CAS No. 2034229-95-1](/img/structure/B2998319.png)
2-氟-N-((6-(1-甲基-1H-吡唑-5-基)吡啶-3-基)甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound was verified using elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis
The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO of ≥ 100 mg/mL (187.41 mM). It is insoluble in water .科学研究应用
荧光传感
Bozkurt 和 Gul (2018 年) 的一项研究探讨了使用与所讨论化合物密切相关的吡唑啉衍生物进行基于荧光检测的金属离子选择性。这项研究证明了此类化合物在选择性检测金属离子(特别是 Hg2+)中的潜在应用,通过荧光“关闭”传感器机制。该化合物在存在 Hg2+ 时显示荧光强度显着降低,表明其在检测这种特定金属离子时有用,而不会受到其他离子的干扰(Bozkurt 和 Gul,2018 年)。
外周苯二氮卓受体研究的生物学评估
Fookes 等人(2008 年)合成了并评估了氟吡唑磺酰脲和硫脲衍生物,其结构与所讨论的化合物相似,针对它们对外周苯二氮卓受体 (PBR) 的亲和力和选择性。这些用 [18F] 放射性标记的化合物被研究其在神经退行性疾病中成像 PBR 表达的潜力,表明此类化合物在医学诊断中具有重要作用(Fookes 等,2008 年)。
COX-2 抑制活性
Pal 等人(2003 年)研究了具有取代苯磺酰胺部分的 1,5-二芳基吡唑,其在结构上与关注的化合物相关。他们的研究发现,苯磺酰胺部分的氟取代以及给电子基团显示出对 COX-2 抑制的选择性和效力。这表明此类化合物在开发新的抗炎药中的潜在用途(Pal 等,2003 年)。
抗癌活性
Ghorab 等人(2014 年)对 4-(取代)-N-(胍基)苯磺酰胺的研究,其与目标化合物具有结构相似性,证明了对人肿瘤乳腺细胞系有希望的抗癌活性。这项研究强调了此类化合物在抗癌药物开发中的潜力,特别是用于乳腺癌治疗(Ghorab、El-Gazzar 和 Alsaid,2014 年)。
抗糖尿病药
Faidallah 等人(2016 年)研究了氟代吡唑和苯磺酰脲衍生物作为降血糖剂。他们对这些化合物的抗糖尿病潜力的研究表明它们与开发新的糖尿病治疗方法有关(Faidallah、Al-Mohammadi、Alamry 和 Khan,2016 年)。
抗菌活性
Chandak 等人(2013 年)合成了并评估了带有苯磺酰胺部分的吡唑并[3,4-b]吡啶的抗菌和抗真菌活性。这些化合物表现出显着的抗菌活性,表明它们在开发新的抗菌剂中的潜在用途(Chandak、Kumar、Kumar、Sharma、Aneja 和 Sharma,2013 年)。
作用机制
Target of Action
Pyrazole-bearing compounds, which include the compound , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that inhibits their function . The compound’s interaction with its targets results in changes that lead to its antileishmanial and antimalarial effects .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycles of the Leishmania and Plasmodium parasites, given its antileishmanial and antimalarial activities . The compound may interfere with essential biochemical pathways in these parasites, leading to their death .
Pharmacokinetics
It is known that pyrazole derivatives can be synthesized and their structures verified by employing elemental microanalysis, ftir, and 1h nmr techniques . This suggests that the compound could be well-absorbed and distributed in the body, metabolized, and then excreted, which would impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania and Plasmodium parasites, leading to its antileishmanial and antimalarial effects . This is likely due to the compound’s interaction with its targets and its interference with essential biochemical pathways in these parasites .
属性
IUPAC Name |
2-fluoro-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-21-15(8-9-19-21)14-7-6-12(10-18-14)11-20-24(22,23)16-5-3-2-4-13(16)17/h2-10,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFELGEFLOLQKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。